5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid” is a chemical compound. It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The compound has a molecular weight of 206.17 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde involves mixing 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile, raney nickel, a solvent, an acidic pH value regulator, and a reducing agent, and carrying out a one-step reaction under acidic conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. These reactions involve the use of reactants such as 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile and catalysts such as Raney nickel .Scientific Research Applications
Synthesis and Structural Analysis
The compound 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives have been synthesized for various research applications. For example, Ju Liu et al. (2016) synthesized a closely related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which demonstrated effective inhibition of some cancer cell lines (Liu et al., 2016).
Antimicrobial Activity
Several derivatives of this compound have been investigated for their antimicrobial properties. For instance, N. P. Rai et al. (2009) synthesized a series of compounds, including 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, which exhibited significant antibacterial activity (Rai et al., 2009).
Cytotoxicity and Cancer Research
The compound and its derivatives have been studied for their cytotoxic effects against cancer cell lines. Ashraf S. Hassan et al. (2015) investigated pyrazolo[1,5-a]pyrimidines and related Schiff bases for their cytotoxicity against human cancer cell lines, providing insights into the potential therapeutic applications of these compounds (Hassan et al., 2015).
Potential Antipsychotic Properties
Some derivatives have shown potential as antipsychotic agents. L. D. Wise et al. (1987) described the synthesis and evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which demonstrated antipsychotic-like profiles in behavioral animal tests (Wise et al., 1987).
Binding Affinity Studies
Research has also been conducted on the binding affinity of these compounds for receptors, such as the CB1 cannabinoid receptor. Shintaro Tobiishi et al. (2007) synthesized methoxy- and fluorine-substituted analogs of O-1302 and evaluated their potency for inhibiting the binding of the CB1 antagonist (Tobiishi et al., 2007).
Safety And Hazards
properties
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-1,3-dimethylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-8-11(13(17)18)12(16(2)15-8)19-7-9-5-3-4-6-10(9)14/h3-6H,7H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNXTFZXQFSFLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)OCC2=CC=CC=C2F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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